molecular formula C12H24N2O2 B1457410 (2S)-1-Boc-2-methyl-2-(methylaminomethyl)-pyrrolidine CAS No. 1408002-80-1

(2S)-1-Boc-2-methyl-2-(methylaminomethyl)-pyrrolidine

Cat. No.: B1457410
CAS No.: 1408002-80-1
M. Wt: 228.33 g/mol
InChI Key: MVLLWEDMAQXEEC-LBPRGKRZSA-N
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Description

(2S)-1-Boc-2-methyl-2-(methylaminomethyl)-pyrrolidine is a useful research compound. Its molecular formula is C12H24N2O2 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Protected 2-Pyrrolylalanine for Peptide Chemistry

The synthesis of protected enantiopure 2-pyrrolylalanine, employing (2S)-N-(Boc)-N'-(Phenylsulfonyl)-, (2S)-N,N'-bis-(phenylsulfonyl)-, and (2S)-N,N'-bis-(Boc)-3-(2-pyrrolyl)alanines demonstrates the utility of Boc-protected pyrrolidine derivatives in peptide science. These compounds, synthesized from oxazolidine β-methyl ester, serve as electron-rich arylalanine (histidine) analogs with π-donor capability. The bis-Boc analog, in particular, was used to investigate the influence of the pyrrole moiety on the prolyl amide isomer equilibrium, showcasing different behaviors and conformations compared to other arylalanine analogs (Doerr & Lubell, 2012).

Configurational Stability of Chiral Lithio α-Amino Carbanions

Research on the configurational stability of chiral lithio α-amino carbanions, including the N-t-BOC derivative of α-lithio pyrrolidine, has provided insight into the effects of Li-O versus Li-N complexation. This work highlights the role of protective groups in influencing the stability of carbanions, crucial for designing synthetic pathways involving chiral centers. The α-lithio formamidines were found to be more configurationally stable than their t-BOC counterparts, attributed to the stronger O-Li bond weakening the adjacent C-Li bond and thus facilitating configurational decay (Elworthy & Meyers, 1994).

Synthesis of Marine Natural Products

The compound has been employed in the synthesis of marine natural products, such as (2S,5S)-pyrrolidine-2,5-dicarboxylic acid, starting from the methyl ester of BOC-protected (S)-proline. This synthesis showcases the compound's role in stereoselective electrochemical oxidation and highlights its potential in the synthesis of biologically relevant molecules (Sunilkumar et al., 2003).

Nickel-Catalyzed Aryldifluoroalkylation

The compound has also been utilized in nickel-catalyzed trans-selective aryldifluoroalkylation of endocyclic enecarbamates and enamides. This methodology provides an efficient access to pyrrolidine- and azetidine-containing fluorinated amino acids and oligopeptides, demonstrating its utility in the synthesis of functionally diverse and pharmacologically interesting molecules (Xu et al., 2020).

Properties

IUPAC Name

tert-butyl (2S)-2-methyl-2-(methylaminomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-6-7-12(14,4)9-13-5/h13H,6-9H2,1-5H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLLWEDMAQXEEC-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)OC(C)(C)C)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCN1C(=O)OC(C)(C)C)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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